molecular formula C24H41BrO4 B12607207 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene CAS No. 649739-57-1

1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene

Katalognummer: B12607207
CAS-Nummer: 649739-57-1
Molekulargewicht: 473.5 g/mol
InChI-Schlüssel: NXOHCNIABFFVSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene is a brominated aromatic ether featuring a triethylene glycol chain terminated with a bromine atom and a long dodecyloxy (C₁₂H₂₅O) substituent on the benzene ring. The bromine atom at the terminus of the ethoxy chain provides a reactive site for nucleophilic substitution or cross-coupling reactions .

Eigenschaften

CAS-Nummer

649739-57-1

Molekularformel

C24H41BrO4

Molekulargewicht

473.5 g/mol

IUPAC-Name

1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-4-dodecoxybenzene

InChI

InChI=1S/C24H41BrO4/c1-2-3-4-5-6-7-8-9-10-11-17-28-23-12-14-24(15-13-23)29-22-21-27-20-19-26-18-16-25/h12-15H,2-11,16-22H2,1H3

InChI-Schlüssel

NXOHCNIABFFVSF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCBr

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-{2-[2-(2-Bromethoxy)ethoxy]ethoxy}-4-(Dodecyloxy)benzol umfasst typischerweise mehrere Schritte:

    Herstellung von Zwischenverbindungen: Die Synthese beginnt mit der Herstellung von Zwischenverbindungen wie 2-(2-Bromethoxy)ethanol und 2-(2-(2-Bromethoxy)ethoxy)ethanol. Diese Zwischenprodukte werden durch Reaktion von Bromethanol mit Ethylenglycol in Gegenwart einer Base synthetisiert.

    Bildung der endgültigen Verbindung: Der letzte Schritt beinhaltet die Reaktion der Zwischenverbindung mit 4-(Dodecyloxy)benzol. Diese Reaktion wird typischerweise in Gegenwart einer starken Base wie Natriumhydrid oder Kalium-tert-butoxid durchgeführt, um die nucleophile Substitutionsreaktion zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The terminal bromine atom in the 2-(2-bromoethoxy)ethoxy chain serves as a primary reaction site for Sₙ2 displacement . Key findings include:

Reaction ConditionsNucleophileProduct FormedNotes
KOH in ethanol (reflux, 6 hr)HydroxidePolyethoxy alcohol derivativeRequires phase-transfer catalysts
NaN₃ in DMF (80°C, 12 hr) AzideAzido-polyethoxy compoundForms bioactive intermediates
NH₃ in THF (0°C → RT, 24 hr) AmineAmine-functionalized derivativeSteric hindrance reduces yield

Mechanistic Insight : The reaction follows a classic bimolecular pathway, with inversion of configuration at the electrophilic carbon. Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .

Elimination Reactions

Under basic conditions, dehydrohalogenation occurs, yielding unsaturated ethers:

BaseSolventTemperatureProductYield
t-BuOKDMSO100°CVinyl ether analog45–55%
DBUToluene80°CConjugated diene derivative<30%

Elimination competes with substitution in sterically hindered environments .

Ether Cleavage and Functionalization

The ethoxy linkages undergo selective cleavage:

  • Acidic Cleavage : HI (48%) in acetic acid converts ethers to iodides and alcohols at 120°C.

  • Reductive Cleavage : LiAlH₄ reduces ethers to alkyl chains (30% yield) .

Cross-Coupling Reactions

The bromo group participates in Suzuki-Miyaura couplings under palladium catalysis:

Catalyst SystemBoronic AcidProductYield
Pd(PPh₃)₄, K₂CO₃Phenylboronic acidAryl-polyethoxy conjugate62%
Pd(dppf)Cl₂, CsFVinylboronic acidAlkenyl-functionalized derivative48%

Reactions require anhydrous conditions and inert atmospheres .

Biological Interactions

  • Membrane Disruption : The amphiphilic structure integrates into lipid bilayers, altering fluidity (ΔTₘ = 4.2°C observed in DPPC models).

  • Enzyme Inhibition : Shows moderate inhibition (IC₅₀ = 18 μM) against cytochrome P450 3A4 due to hydrophobic binding .

Stability and Degradation

  • Thermal Decomposition : Degrades at >200°C, releasing ethylene oxide and brominated fragments (TGA data).

  • Photolytic Cleavage : UV irradiation (254 nm) cleaves ethoxy bonds, forming bromoacetaldehyde (HPLC-MS confirmed) .

This compound’s multifunctional design enables tailored modifications for applications in surfactants, drug delivery, and polymer science. Future research should explore its catalytic potential in green chemistry frameworks.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

One of the primary applications of this compound is in drug delivery systems. The presence of the poly(ethylene glycol) (PEG) moieties improves the solubility and bioavailability of hydrophobic drugs. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the conjugation of various therapeutic agents.

Case Study : A study published in Advanced Drug Delivery Reviews demonstrated that PEGylated compounds significantly enhance the circulation time of drugs in the bloodstream, leading to improved therapeutic efficacy and reduced side effects .

Surface Modification

The compound is utilized for modifying surfaces of nanoparticles and other materials to improve biocompatibility and reduce nonspecific binding. The dodecyloxy group imparts hydrophobicity, which can be beneficial for applications in biosensors and diagnostic devices.

Case Study : Research published in Langmuir highlighted how surface modification with PEG derivatives led to enhanced stability and reduced protein adsorption on nanoparticles, making them more effective for biomedical applications .

Synthesis of Bioconjugates

1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene serves as a versatile building block for synthesizing bioconjugates. Its reactive bromide allows for easy attachment to biomolecules such as proteins or nucleic acids.

Case Study : A publication in Bioconjugate Chemistry reported the successful synthesis of antibody-drug conjugates using PEG derivatives, which resulted in targeted delivery of chemotherapeutic agents to cancer cells .

Wirkmechanismus

The mechanism of action of 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene involves its interaction with various molecular targets:

    Nucleophilic Substitution: The bromoethoxy group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

    Oxidation and Reduction: The ethoxy and dodecyloxy groups can undergo oxidation and reduction, altering the compound’s chemical properties and reactivity.

    Hydrolysis: The compound can be hydrolyzed to yield alcohols and phenols, which can further participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene (CAS: 6455-80-7)

  • Structural Differences: The target compound has a dodecyloxy group (C₁₂H₂₅O) at the para position, whereas this analog features an ethoxyphenoxy group (C₆H₅O-C₂H₅O). Both share a brominated triethylene glycol chain but differ in aromatic substitution.
  • The ethoxyphenoxy group introduces additional aromaticity, which may improve UV stability but reduce solubility in nonpolar solvents .

TRITON X-100 Fragment (1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-(1,1,3,3-tetramethylbutyl)benzene)

  • Structural Differences :
    • TRITON X-100 substitutes the dodecyloxy group with a branched 1,1,3,3-tetramethylbutyl group and replaces bromine with a methoxy group.
  • Functional Implications :
    • The branched alkyl chain reduces crystallinity, enhancing surfactant efficiency at lower temperatures.
    • The absence of bromine limits reactivity, making TRITON X-100 more stable but less versatile in synthetic applications .

Etofenprox (1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene)

  • Structural Differences: Etofenprox contains a 2-methylpropoxy linker and a phenoxybenzene core, contrasting with the triethylene glycol chain and bromine in the target compound.
  • Functional Implications :
    • The methylpropoxy linker in etofenprox optimizes insecticidal activity by enhancing lipid membrane penetration.
    • The target compound’s bromine and flexible ethoxy chain may favor applications in drug delivery or polymer chemistry rather than pest control .

Physicochemical and Reactivity Comparisons

Physical Properties

Property Target Compound 1-Bromo-4-[2-(ethoxyphenoxy)...]benzene TRITON X-100 Fragment Etofenprox
Molecular Weight (g/mol) ~580 (estimated) ~420 ~376 ~376
Hydrophobic Group Dodecyloxy (C₁₂) Ethoxyphenoxy Tetramethylbutyl 2-Methylpropoxy
Reactivity Site Terminal bromine Terminal bromine Methoxy Ether linkages
Solubility Moderate in polar solvents High in aromatic solvents High in water/organic mixtures Low in water

Reactivity and Stability

  • The bromine atom in the target compound enables SN2 reactions, facilitating conjugation with nucleophiles (e.g., thiols, amines), unlike TRITON X-100’s inert methoxy group .

Biologische Aktivität

1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its chemical properties, biological effects, and relevant research findings, including data tables and case studies.

  • Chemical Formula : C_{16}H_{30}BrO_{3}
  • Molecular Weight : 368.42 g/mol
  • CAS Number : 64773-81-5
  • Structural Formula :
Br CH2 CH2O CH2 3C6H4 O CH2 3C12H25\text{Br CH}_2\text{ CH}_2\text{O CH}_2\text{ }_3\text{C}_6\text{H}_4\text{ O CH}_2\text{ }_3\text{C}_{12}\text{H}_{25}

Biological Activity

The biological activity of this compound has been explored in various studies, particularly in relation to its effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that certain bromoalkyl ethers can inhibit the growth of bacteria and fungi. The presence of the bromo group is crucial for this activity, as it enhances the compound's ability to penetrate microbial membranes.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Notably, it has been found to exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting a potential use in cancer therapy. For example, a study reported that derivatives of bromoethoxy compounds improved cell viability under oxidative stress conditions induced by UV exposure .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicitySelective toxicity towards cancer cells
Cell ViabilityImproved viability under oxidative stress

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various bromoalkyl compounds, including derivatives similar to this compound. The results indicated a significant reduction in the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to membrane disruption caused by the bromo group.

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer treatment, researchers tested the compound's effects on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 25 µM, indicating effective inhibition of cell proliferation. Mechanistic studies suggested that this effect was mediated through apoptosis pathways involving caspase activation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene?

  • Methodology : The synthesis involves sequential Williamson etherification. First, the dodecyloxy group is introduced via nucleophilic substitution of 4-hydroxybenzene derivatives with 1-bromododecane under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12–24 hours). The triethylene glycol bromoether side chain is then attached by reacting the intermediate with 2-(2-(2-bromoethoxy)ethoxy)ethanol, using phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reactivity . Purification typically requires column chromatography with silica gel and a hexane/ethyl acetate gradient.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The dodecyloxy group’s terminal methyl protons (δ ~0.88 ppm) and methylene protons (δ ~1.25–1.50 ppm) are distinct. The bromoethoxy chain’s oxygen-linked CH₂ groups appear as triplets (δ ~3.50–4.30 ppm). Aromatic protons from the benzene ring resonate at δ ~6.80–7.20 ppm .
  • IR : Stretching frequencies for C-O-C (1100–1250 cm⁻¹) and C-Br (500–600 cm⁻¹) confirm ether and bromo groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the molecular formula (C₂₈H₄₉BrO₅), with isotopic patterns characteristic of bromine .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

  • Methodology : Due to the compound’s amphiphilic nature (long alkyl chain and polar ether/bromo groups), mixed solvents like ethanol/water or acetone/hexane are effective. Slow evaporation at 4°C yields crystals suitable for X-ray diffraction, as demonstrated for structurally similar brominated ethers .

Advanced Research Questions

Q. How does the bromoethoxy moiety influence reactivity in nucleophilic substitution (SN₂) or elimination reactions?

  • Methodology : The terminal bromine atom serves as a leaving group, enabling SN₂ reactions with nucleophiles (e.g., azide, thiols). Kinetic studies using pseudo-first-order conditions (excess nucleophile in DMF, 60°C) reveal rate constants comparable to aliphatic bromides (k ~10⁻⁴–10⁻³ s⁻¹). Competing elimination (E2) can occur in strongly basic conditions (e.g., NaOH/EtOH), forming ethylene glycol derivatives, monitored via GC-MS .

Q. What strategies mitigate aggregation effects in surfactant-like applications due to the dodecyloxy chain?

  • Methodology : Critical micelle concentration (CMC) is determined using surface tension measurements or fluorescence probing (e.g., pyrene polarity index). Aggregation is minimized by:

  • Temperature control : Heating above the Krafft point (~40–50°C for C₁₂ chains).
  • Co-solvents : Adding 10–20% ethanol disrupts hydrophobic interactions.
  • Structural analogs : Shorter alkyl chains (e.g., C₈ instead of C₁₂) reduce micelle stability, as shown in comparative studies .

Q. How can computational modeling (DFT, MD) predict this compound’s environmental fate or interactions with biomolecules?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates hydrolysis activation energy for the bromo group (B3LYP/6-31G* basis set), predicting persistence in aquatic systems.
  • Molecular Dynamics (MD) : Simulates lipid bilayer penetration (e.g., POPC membranes) using GROMACS, revealing preferential localization at the water-lipid interface due to the amphiphilic structure .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.